ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is usually carried out in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets.
Comparison with Similar Compounds
Ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine-5-carboxylate
These compounds share structural similarities but differ in their functional groups and biological activities The unique tricyclic structure of ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C28H22N4O4 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 7-methyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H22N4O4/c1-3-36-28(35)22-17-21-24(29-23-11-7-8-16-32(23)27(21)34)31(2)25(22)30-26(33)20-14-12-19(13-15-20)18-9-5-4-6-10-18/h4-17H,3H2,1-2H3 |
InChI Key |
CUZFRQACDDCJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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